molecular formula C10H14BrNO B1529002 2-Bromo-5-(pentyloxy)pyridine CAS No. 1697878-14-0

2-Bromo-5-(pentyloxy)pyridine

Cat. No.: B1529002
CAS No.: 1697878-14-0
M. Wt: 244.13 g/mol
InChI Key: DBSSHSZZCVYHCV-UHFFFAOYSA-N
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Description

“2-Bromo-5-(pentyloxy)pyridine” is a chemical compound with the CAS Number: 1697878-14-0. It has a molecular weight of 244.13 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14BrNO/c1-2-3-4-7-13-9-5-6-10(11)12-8-9/h5-6,8H,2-4,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

1. Spectroscopic and Optical Studies

2-Bromo-5-(pentyloxy)pyridine, similar to its analog 5-Bromo-2-(trifluoromethyl)pyridine, has been studied for its spectroscopic properties using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies are essential for understanding the molecular structure and behavior of such compounds. The non-linear optical (NLO) properties, vital for materials science applications, have also been investigated using density functional theory (DFT) methods (Vural & Kara, 2017).

2. Synthesis and Biological Evaluation

Compounds similar to this compound have been synthesized and evaluated for their biological activity. For example, various acyclic pyridine C-nucleosides were synthesized and tested against a range of tumor-cell lines and viruses, although no significant biological activity was observed in these studies (Hemel et al., 1994).

3. Catalytic Applications in Organic Synthesis

Derivatives of pyridine, similar to this compound, have been used in palladium-catalyzed Suzuki cross-coupling reactions, which are pivotal in organic synthesis. These reactions yield a series of novel pyridine derivatives with potential applications as chiral dopants for liquid crystals. The biological activities, such as anti-thrombolytic and biofilm inhibition activities, of these derivatives have also been explored (Ahmad et al., 2017).

4. Exploration of Photoinduced Reactions

Studies on similar compounds, like 2-(1H-pyrazol-5-yl)pyridines, have revealed their capability to undergo various photoinduced reactions. These reactions, including excited-state intramolecular and intermolecular proton transfers, are of great interest in photochemistry and could be relevant for materials science research (Vetokhina et al., 2012).

5. Development of Novel Antitumor Agents

Pyridine derivatives have been synthesized and evaluated for their antitumor properties. Some compounds, like 2-substituted-4,6-diaryl-3-pyridinecarboxamides, show considerable in vitro antitumor properties against various human tumor cell lines, highlighting the potential of these compounds in medicinal chemistry (Girgis et al., 2006).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “2-Bromo-5-(pentyloxy)pyridine” can be found online . It is always important to handle chemical compounds with appropriate safety measures.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Bromo-5-(pentyloxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds . The nature of these interactions involves the formation of stable complexes with palladium catalysts, facilitating the transmetalation process .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . Additionally, it has been reported to alter metabolic fluxes within cells, impacting overall cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound has been shown to interact with palladium complexes, facilitating the oxidative addition and transmetalation steps in Suzuki–Miyaura coupling reactions . These interactions result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been identified, indicating the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic fluxes and alter the levels of specific metabolites within cells . Understanding these metabolic pathways is crucial for elucidating the overall biochemical effects of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and overall impact on cellular function.

Properties

IUPAC Name

2-bromo-5-pentoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-2-3-4-7-13-9-5-6-10(11)12-8-9/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSSHSZZCVYHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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